N-Methoxy-3-methyl-3H-purin-6-amine
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Overview
Description
N-Methoxy-3-methyl-3H-purin-6-amine is an organic compound belonging to the purine family It is characterized by the presence of a methoxy group at the N-position and a methyl group at the 3-position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-3-methyl-3H-purin-6-amine can be achieved through several methods. One common approach involves the reaction of 3-methylpurine with methoxyamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may be catalyzed by a base like sodium hydride. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-3-methyl-3H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles can be used to replace the methoxy group under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methoxy-3-methyl-3H-purin-6-one, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-Methoxy-3-methyl-3H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-Methoxy-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The methoxy and methyl groups play a crucial role in its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Methyladenine: A well-known purine derivative with similar structural features.
6-Amino-3-methylpurine: Another related compound with an amino group at the 6-position.
N-Methoxy-9-methyl-9H-purin-6-amine: A compound with a similar methoxy group but different substitution pattern.
Uniqueness
N-Methoxy-3-methyl-3H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89018-73-5 |
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Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N-methoxy-3-methyl-7H-purin-6-imine |
InChI |
InChI=1S/C7H9N5O/c1-12-4-10-6(11-13-2)5-7(12)9-3-8-5/h3-4H,1-2H3,(H,8,9) |
InChI Key |
HOYWCYKNFDTUGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=NOC)C2=C1N=CN2 |
Origin of Product |
United States |
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